PFI-1 - 1403764-72-6

PFI-1

Catalog Number: EVT-288115
CAS Number: 1403764-72-6
Molecular Formula: C16H17N3O4S
Molecular Weight: 347.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Methoxy-N-(3-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinazolin-6-Yl)benzenesulfonamide, also known as PFI-1, is a potent and highly selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins. [, ] These proteins, namely BRD2, BRD3, BRD4, and BRDT, play a crucial role in regulating gene expression by recognizing and binding to acetylated lysine residues on histones. [, ] PFI-1 specifically targets the bromodomains within these proteins, effectively disrupting their interaction with acetylated histones and ultimately influencing downstream gene expression. [, ]

PFI-1 has garnered significant attention in scientific research due to its potential therapeutic implications for various diseases, including cancer, inflammatory disorders, and viral infections. [, , , ] It serves as a valuable tool for elucidating the roles of BET proteins in diverse biological processes and exploring their potential as therapeutic targets.

(+)-JQ1

  • Compound Description: (+)-JQ1 is a thieno-triazolo-1,4-diazepine derivative that acts as a potent and selective inhibitor of the BET (bromodomain and extraterminal) family of bromodomain-containing proteins, including BRD2, BRD3, and BRD4. [, , , , , , , ] It binds to the acetyl-lysine binding pocket of BET bromodomains, disrupting their interaction with acetylated histones and thereby inhibiting the expression of downstream target genes, including MYC. [, , , ] (+)-JQ1 has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including those derived from leukemia, lymphoma, and myeloma. [, , , ] Additionally, (+)-JQ1 has shown efficacy in preclinical models of inflammatory diseases, such as rheumatoid arthritis. []

I-BET151

  • Compound Description: I-BET151 is a small-molecule inhibitor that specifically targets the BET family of bromodomains, with a particular affinity for BRD4. [, ] It exhibits anti-proliferative activity against various cancer cell lines and has been investigated in clinical trials for the treatment of NUT midline carcinoma and other cancers. [] I-BET151 binds to the acetyl-lysine recognition motif of BET bromodomains, preventing their association with acetylated lysine residues on histone tails and subsequently inhibiting the transcription of downstream target genes. []

RVX-208

  • Compound Description: RVX-208 is a small-molecule inhibitor that selectively targets BET bromodomains, especially BRD2, BRD3, and BRD4. [, ] It has been studied for its potential in treating cardiovascular diseases due to its ability to increase the expression of apolipoprotein A1 (ApoA-1), a key component of high-density lipoprotein (HDL) cholesterol. [] RVX-208 disrupts the interaction between BET bromodomains and acetylated lysine residues on histones, thereby modulating gene transcription. []

CPI-203

  • Compound Description: CPI-203 is a potent and orally bioavailable small-molecule inhibitor that selectively targets BET bromodomains. [] It has shown promising antitumor activity in preclinical models of hematologic malignancies, including lymphoma and myeloma. [] CPI-203 disrupts the interaction between BET proteins and acetylated lysine residues on histones, leading to the downregulation of oncogenic transcription programs. []
  • Relevance: CPI-203, similar to PFI-1, selectively inhibits the BET bromodomain family. [] Both compounds target the acetyl-lysine binding pocket within BET bromodomains, disrupting their interaction with acetylated chromatin. [] While the specific structural details of CPI-203 have not been publicly disclosed, its similar biological activity and target specificity suggest a potential structural relationship to PFI-1, which is a dihydroquinazoline-2-one derivative. [] The identification of multiple BET inhibitors, including CPI-203 and PFI-1, further supports the therapeutic potential of targeting this protein family in cancer and other diseases. []

WZ4003

  • Compound Description: WZ4003 is a potent and selective inhibitor of the mutant form of isocitrate dehydrogenase 1 (IDH1) enzyme, specifically the IDH1 R132H mutation commonly found in gliomas. [] This mutation leads to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which contributes to tumorigenesis. WZ4003 inhibits the production of 2-HG and has shown promising results in preclinical models of IDH1-mutant gliomas. []
  • Relevance: While WZ4003 targets a different protein family than PFI-1, both compounds have been investigated in the context of cancer treatment. [] WZ4003 focuses on inhibiting the IDH1 R132H mutation commonly found in gliomas, while PFI-1 targets BET bromodomains, which are involved in transcriptional regulation and are implicated in various cancers. [] Although their mechanisms of action and target specificities differ, their shared application in cancer research highlights the importance of developing novel therapies for these diseases. []
Overview

PFI-1, also known as PF-6405761, is a small molecule classified as a bromodomain and extraterminal domain inhibitor, specifically targeting bromodomain-containing protein 4 and bromodomain-containing protein 2. It has garnered attention for its potential therapeutic applications, particularly in oncology and virology, due to its ability to modulate gene expression by inhibiting protein interactions that facilitate transcriptional regulation. The compound has shown promise in reactivating latent HIV-1 and exhibiting antiproliferative effects on various cancer cell lines.

Source and Classification

PFI-1 was developed as a selective inhibitor of bromodomain and extraterminal domain proteins, which play crucial roles in the regulation of gene expression through their interaction with acetylated lysines on histones and non-histone proteins. The compound is derived from fragment-based drug discovery techniques, optimized from initial hits identified through screening processes. Its classification as a bromodomain inhibitor places it within a broader category of compounds that target epigenetic regulators involved in cancer progression and viral latency.

Synthesis Analysis

Methods

The synthesis of PFI-1 involves several key steps that optimize the compound's efficacy and selectivity. The initial synthetic route typically begins with the formation of a dihydroquinazolinone core, followed by the introduction of a sulfur-containing moiety to enhance binding affinity for the target proteins.

Technical Details

Molecular Structure Analysis

Structure

PFI-1 features a complex molecular structure characterized by a dihydroquinazolinone scaffold with specific substituents that enhance its interaction with bromodomains. The chemical formula is C₁₃H₁₁N₃O₂S, indicating the presence of nitrogen, oxygen, and sulfur atoms that contribute to its biological activity.

Data

  • Molecular Weight: Approximately 273.31 g/mol.
  • 3D Structure: The spatial arrangement of atoms allows for optimal binding to its target proteins, which is critical for its function as an inhibitor.
Chemical Reactions Analysis

Reactions

PFI-1 has been shown to participate in various biological reactions primarily through its inhibitory action on bromodomain-containing proteins. This inhibition leads to downstream effects on gene expression related to cell proliferation and survival.

Technical Details

In vitro studies demonstrate that PFI-1 effectively downregulates oncogenic pathways by disrupting the interaction between bromodomains and acetylated lysines on histones. This results in reduced expression of key oncogenes such as c-MYC, leading to apoptosis in sensitive cancer cell lines.

Mechanism of Action

PFI-1 acts by binding selectively to the bromodomains of bromodomain-containing proteins, thereby preventing their interaction with acetylated histones. This blockade interrupts the transcriptional activation of genes associated with cancer cell growth and viral latency.

Process

  1. Binding: PFI-1 binds to the bromodomain pocket.
  2. Inhibition: This binding inhibits the recruitment of transcriptional coactivators.
  3. Outcome: The result is decreased transcription of genes involved in cell proliferation and survival.

Data

Studies indicate that PFI-1 has an IC50 value of approximately 220 nM for bromodomain-containing protein 4 and 98 nM for bromodomain-containing protein 2, highlighting its potency as an inhibitor.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: PFI-1 is typically presented as a white to off-white powder.
  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) and other organic solvents but has limited solubility in water.

Chemical Properties

  • Stability: PFI-1 exhibits stability under standard laboratory conditions but should be stored away from light and moisture to maintain integrity.
  • Reactivity: The compound is relatively stable but may undergo hydrolysis under extreme conditions.
Applications

PFI-1 has several promising applications in scientific research:

  • Cancer Research: It is utilized as a tool compound to study the role of bromodomain-containing proteins in cancer biology, particularly in leukemia and solid tumors.
  • Virology: PFI-1 has been investigated for its ability to reactivate latent HIV-1, offering potential therapeutic avenues for HIV treatment by targeting viral reservoirs.
  • Drug Development: As a lead compound in drug discovery efforts targeting epigenetic regulators, PFI-1 serves as a model for developing more potent inhibitors with improved selectivity profiles.

Properties

CAS Number

1403764-72-6

Product Name

PFI-1

IUPAC Name

2-methoxy-N-(3-methyl-2-oxo-1,4-dihydroquinazolin-6-yl)benzenesulfonamide

Molecular Formula

C16H17N3O4S

Molecular Weight

347.4 g/mol

InChI

InChI=1S/C16H17N3O4S/c1-19-10-11-9-12(7-8-13(11)17-16(19)20)18-24(21,22)15-6-4-3-5-14(15)23-2/h3-9,18H,10H2,1-2H3,(H,17,20)

InChI Key

TXZPMHLMPKIUGK-UHFFFAOYSA-N

SMILES

CN1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3OC)NC1=O

Solubility

Soluble in DMSO, not in water

Synonyms

PFI1; PFI 1; PFI-1

Canonical SMILES

CN1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3OC)NC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.